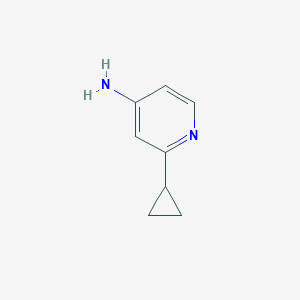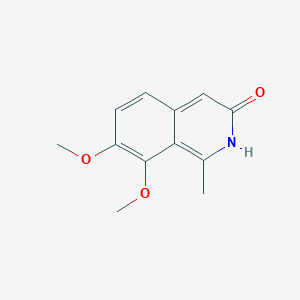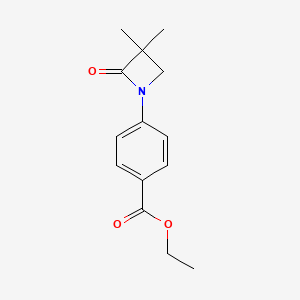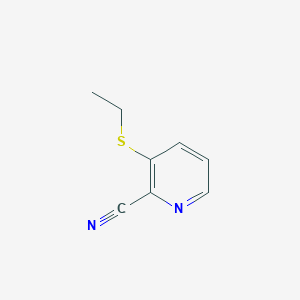
3,3,3-Trifluoro-2-hydroxypropane-1-nitrile
Vue d'ensemble
Description
3,3,3-Trifluoro-2-hydroxypropanoic acid is a chemical compound with the empirical formula C₃H₃F₃O₃ and a molecular weight of 144.05 g/mol . It is a colorless solid and belongs to the class of organic compounds known as carboxylic acids . The compound contains three fluorine atoms, a hydroxyl group, and a carboxylic acid functional group.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 3,3,3-Trifluoro-2-hydroxypropane-1-nitrile is involved in the synthesis of various diazadihydroacenaphthylene derivatives with isoxazoline rings, starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes. This synthesis highlights the reactivity of nitrile oxides in forming new heterocyclic compounds (Soro et al., 2006).
- It also participates in Aldol and Michael additions to aldehydes, ketones, and α,β-unsaturated carbonyl compounds, demonstrating its versatility in forming CF3-substituted aminoethanols and other complex organic compounds (Beck & Seebach, 1991).
Complexation and Protolytic Properties
- The compound is used in synthesizing derivatives like 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine. These derivatives are studied for their protolytic equilibria and complexation properties with transition metals, which are crucial in developing new metal-ligand interactions and metal complexes (Korotaev et al., 2005).
Biotransformation Studies
- The compound plays a role in biotransformation studies, such as in the metabolization of 2,3,3,3-tetrafluoropropene in rabbits, helping to understand the metabolic pathways and biological transformations of fluorinated compounds (Schuster et al., 2010).
Material Science and Catalysis
- The trifluoro moiety in the compound is significant in material science, such as in the study of Eu3+-doped sol−gel silica glasses. Here, the compound is involved in understanding the effects of fluorination on materials, which is important for developing new materials with specific optical properties (Stone et al., 1997).
Pharmaceutical Synthesis
- It is used in enantioselective syntheses, such as the preparation of both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which is important in the pharmaceutical industry for producing chiral compounds with specific biological activities (Fuhshuku et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-propionitrile is a novel amidase (Bp-Ami) from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Mode of Action
The compound interacts with its target, the amidase, by undergoing hydrolysis of its C–N bonds to produce the corresponding carboxylic acids and ammonia . This process is catalyzed by the amidase, which is significantly activated in the presence of 1 mM Co2+ .
Biochemical Pathways
The biochemical pathway primarily affected by 3,3,3-Trifluoro-2-hydroxy-propionitrile is the hydrolysis of amides. This process is facilitated by the amidase, which belongs to the acetamidase/formamidase (FmdA_AmdA) family . The hydrolysis results in the production of carboxylic acids and ammonia .
Pharmacokinetics
The pharmacokinetics of 3,3,3-Trifluoro-2-hydroxy-propionitrile are influenced by the amidase’s properties. The enzyme exhibits extreme thermostability with a half-life of 47.93 h at 80 °C , which may impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the production of optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .
Action Environment
The action of 3,3,3-Trifluoro-2-hydroxy-propionitrile is influenced by environmental factors such as temperature and the presence of Co2+ ions . The amidase’s activity is significantly increased in the presence of 1 mM Co2+ , and the enzyme exhibits extreme thermostability, even at high temperatures .
Analyse Biochimique
Biochemical Properties
3,3,3-Trifluoro-2-hydroxy-propionitrile plays a crucial role in biochemical reactions, particularly in the synthesis of chiral building blocks for pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with amidases, which catalyze the hydrolysis of amides to produce carboxylic acids and ammonia. The enzyme Bp-Ami from Burkholderia phytofirmans ZJB-15079 has been shown to efficiently catalyze the conversion of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This interaction highlights the compound’s potential in enantioselective synthesis.
Cellular Effects
3,3,3-Trifluoro-2-hydroxy-propionitrile influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with amidases can lead to changes in the levels of specific metabolites, thereby influencing metabolic flux and cellular function. Additionally, its role in the synthesis of chiral building blocks can impact the production of pharmaceuticals that modulate cellular activities .
Molecular Mechanism
The molecular mechanism of 3,3,3-Trifluoro-2-hydroxy-propionitrile involves its interaction with specific enzymes and proteins. The compound binds to the active site of amidases, facilitating the hydrolysis of amides. This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent production of carboxylic acids. The presence of fluorine atoms in the compound enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,3-Trifluoro-2-hydroxy-propionitrile can change over time. The compound exhibits stability under various conditions, but its degradation products and long-term effects on cellular function need to be carefully monitored. Studies have shown that the enzyme Bp-Ami retains its activity over extended periods, indicating the compound’s potential for long-term applications in biochemical synthesis .
Dosage Effects in Animal Models
The effects of 3,3,3-Trifluoro-2-hydroxy-propionitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved synthesis of chiral building blocks. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
3,3,3-Trifluoro-2-hydroxy-propionitrile is involved in several metabolic pathways, primarily through its interaction with amidases. The compound is converted to carboxylic acids and ammonia, which are further metabolized by cellular enzymes. This conversion process influences metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,3,3-Trifluoro-2-hydroxy-propionitrile is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO/c4-3(5,6)2(8)1-7/h2,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHLFRBYBGRKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)


![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)






